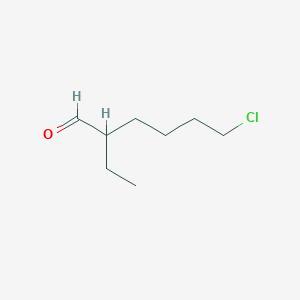
6-Chloro-2-ethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethylhexanal is an organic compound with the molecular formula C8H15ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Chloro-2-ethylhexanal can be synthesized through several methods. One common approach involves the chlorination of 2-ethylhexanal. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chlorination process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-ethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 6-Chloro-2-ethylhexanoic acid.
Reduction: 6-Chloro-2-ethylhexanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethylhexanal involves its reactivity as an aldehyde and a chlorinated compound. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methylhexanal: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-2-ethylhexanol: The alcohol derivative of 6-Chloro-2-ethylhexanal.
6-Chloro-2-ethylhexanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. The presence of both an aldehyde group and a chlorine atom allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
52387-37-8 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
6-chloro-2-ethylhexanal |
InChI |
InChI=1S/C8H15ClO/c1-2-8(7-10)5-3-4-6-9/h7-8H,2-6H2,1H3 |
Clave InChI |
JXYYBGCBCHYROA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



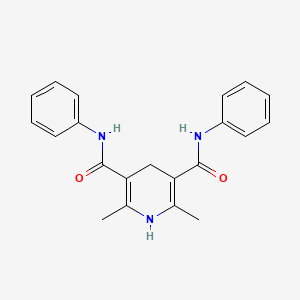
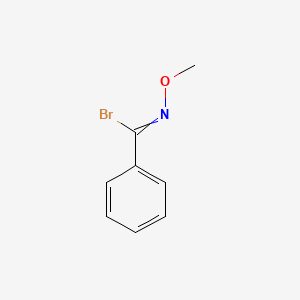
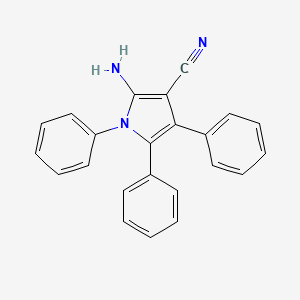
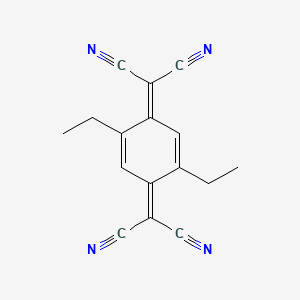
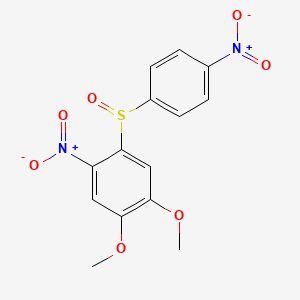
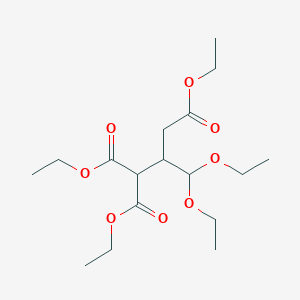
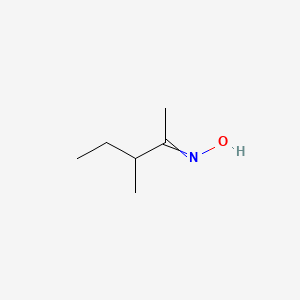

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
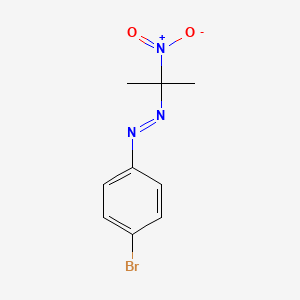
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
